molecular formula C8H20P2 B1608804 1,4-Bis(dimethylphosphino)butane CAS No. 200194-52-1

1,4-Bis(dimethylphosphino)butane

Cat. No.: B1608804
CAS No.: 200194-52-1
M. Wt: 178.19 g/mol
InChI Key: FNAYAXPWEKXHQU-UHFFFAOYSA-N
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Description

1,4-Bis(dimethylphosphino)butane is an organophosphorus compound with the formula (Ph 2 PCH 2 CH 2) 2 . It is less commonly used in coordination chemistry than other diphosphine ligands such as dppe . It is a white solid that is soluble in organic solvents .


Synthesis Analysis

This compound is typically used as a precursor in organic synthesis . It is used in the preparation of various catalysts for reactions such as the synthesis of benzothiazole .


Molecular Structure Analysis

The molecular formula of this compound is C28H28P2 . The molecular weight is 426.4694 . The IUPAC Standard InChI is InChI=1S/C28H28P2/c1-5-15-25 (16-6-1)29 (26-17-7-2-8-18-26)23-13-14-24-30 (27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2 .


Chemical Reactions Analysis

This compound is often used as a ligand precursor in metal-catalyzed reactions . It can form coordination compounds with transition metals and participate in various reactions such as hydrogenation, carbonyl reduction, and addition reactions of alkenes and alkynes .


Physical and Chemical Properties Analysis

This compound is a white solid that is soluble in organic solvents . It has a molecular weight of 426.4694 . The melting point is 132-136 °C .

Scientific Research Applications

  • Nickel-Catalyzed C-C Bond Activation : Bricout et al. (1997) described the use of nickelbis(1,4-bis(diphenylphosphino)butane) in catalyzing the activation of the C-C bond in dimethyl allylmalonate derivatives. This process included applications in isomerization, racemization, and synthetic applications like inverse disproportionation reactions (Bricout, Carpentier, & Mortreux, 1997).

  • Formation of Metal–Organic Coordination Architectures : Nobakht et al. (2014) explored the use of 1,4-bis(imidazolyl)butane and similar ligands with zinc salts, resulting in novel metal–organic coordination architectures. They identified varying polymeric structures influenced by factors like counter anions and solvent (Nobakht, Beheshti, Proserpio, Carlucci, & Abrahams, 2014).

  • Binding Behavior in Complex Formation : Li et al. (2011) investigated the binding behavior of 1,4-bis(pyridinium)butane derivatives with negatively charged carboxylatopillar[5]arene. Their study highlighted how the substituent position affects association constants and binding modes in complex formation (Li, Shu, Li, Chen, Han, Xu, Hu, Yu, & Jia, 2011).

  • Homogeneous Asymmetric Hydrogenation : Tóth et al. (1990) reported on the asymmetric hydrogenation of dehydroamino acids using rhodium-diene complexes of chiral ligands derived from 1,4-bis(dimethylphosphino)butane. They highlighted its versatile application in both organic and aqueous solvents (Tóth, Hanson, & Davis, 1990).

  • Synthesis of Soluble and Thermally Stable Polymers : Faghihi et al. (2011) synthesized a new type of dicarboxylic acid from 1,4-bis[4-aminophenoxy]butane, leading to the development of thermally stable and organosoluble poly(ether–ester–imide)s. This research opens avenues for the creation of new polymers with enhanced thermal stability and solubility (Faghihi, Shabanian, Hajibeygi, & Mohammadi, 2011).

  • containing dual basic functional groups using this compound. This reagent promoted the synthesis of spiro-4H-pyrans, highlighting its utility in facilitating complex chemical syntheses (Goli-Jolodar, Shirini, & Seddighi, 2016).
  • Cobalt(III)-Peroxo Complexes Formation : The research by Ohishi et al. (1986) on monomeric and dimeric cobalt(III)–dioxygen complexes included this compound. Their study provided insights into the coordination geometry and bond lengths in these complexes, contributing to the understanding of metal-ligand interactions (Ohishi, Kashiwabara, Fujita, Ohba, Ishii, & Saito, 1986).

  • Synthesis of Macrocyclic NiII Complexes : Ilhan et al. (2007) synthesized macrocyclic complexes using 1,4-bis(2-carboxyaldehydephenoxy)butane and various diamines, leading to the formation of nickel(II) perchlorate complexes. These complexes were proposed to have a tetrahedral geometry, illustrating the versatility of this compound in forming complex geometries (Ilhan, Temel, Kilic, & Taş, 2007).

  • Synthesis of Bis Coumarinyl Methanes : Nikpassand et al. (2017) utilized this compound in a grinding technique to synthesize bis coumarinyl methanes. This research highlighted an environmentally friendly and efficient method for the synthesis of complex organic compounds (Nikpassand, Fekri, & Sahrapeima, 2017).

  • Tautomerization Mechanism in Anticancer Drug Synthesis : Razavi (2020) explored the tautomerization mechanism of 1,4-bis(methane sulfonyloxy)butane, predicting its reactivity and potential as an anticancer drug. This study provided valuable insights into the chemical behavior of related compounds (Razavi, 2020).

Mechanism of Action

The mechanism of action of 1,4-Bis(dimethylphosphino)butane largely depends on its role as a ligand in metal-catalyzed reactions . It can coordinate with transition metals to form complexes, which then participate in various reactions .

Safety and Hazards

1,4-Bis(dimethylphosphino)butane can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

As a versatile ligand in metal-catalyzed reactions, 1,4-Bis(dimethylphosphino)butane has potential for further applications in organic synthesis . Its use in the synthesis of various catalysts suggests it may have a role in the development of new catalytic reactions .

Properties

IUPAC Name

4-dimethylphosphanylbutyl(dimethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20P2/c1-9(2)7-5-6-8-10(3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAYAXPWEKXHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)CCCCP(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402410
Record name 1,4-BIS(DIMETHYLPHOSPHINO)BUTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200194-52-1
Record name 1,4-BIS(DIMETHYLPHOSPHINO)BUTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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